Nafenopin

Description

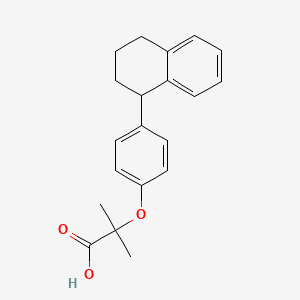

2-methyl-2-[4-(1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy]propanoic acid is a monocarboxylic acid that is 2-hydroxy-2-methylpropanoic acid in which ther tertiary hydroxy group has been converted into the corresponding p-(1,2,3,4-tetrahydronaphthalen-1-yl)phenyl ether. It is an aromatic ether and a monocarboxylic acid.

Nafenopin can cause cancer according to an independent committee of scientific and health experts.

A peroxisome proliferator that is used experimentally to promote liver tumors. It has been used as an antihyperlipoproteinemic agent.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-[4-(1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O3/c1-20(2,19(21)22)23-16-12-10-15(11-13-16)18-9-5-7-14-6-3-4-8-17(14)18/h3-4,6,8,10-13,18H,5,7,9H2,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJGBDJOMWKAZJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=CC=C(C=C1)C2CCCC3=CC=CC=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O3 | |

| Record name | NAFENOPIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20719 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8020911 | |

| Record name | Nafenopin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals. (NTP, 1992) | |

| Record name | NAFENOPIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20719 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

3771-19-5 | |

| Record name | NAFENOPIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20719 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nafenopin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3771-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nafenopin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003771195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nafenopin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NAFENOPIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/093W78U96W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

243 to 244 °F (NTP, 1992) | |

| Record name | NAFENOPIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20719 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

Nafenopin's Mechanism of Action in Liver Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nafenopin, a non-genotoxic rodent carcinogen and a member of the fibrate class of hypolipidemic drugs, exerts its primary effects in liver cells through the activation of the peroxisome proliferator-activated receptor alpha (PPARα). This activation triggers a cascade of molecular events, leading to peroxisome proliferation, alterations in lipid metabolism, increased cell proliferation, and suppression of apoptosis. While these effects contribute to its hypolipidemic properties, they are also intricately linked to its hepatocarcinogenic potential in rodents. This technical guide provides a comprehensive overview of the core mechanisms of nafenopin's action in hepatocytes, detailing the signaling pathways, experimental methodologies to assess its effects, and a summary of quantitative data from key studies.

Core Mechanism of Action: PPARα Activation

Nafenopin acts as a potent agonist for PPARα, a ligand-activated transcription factor that plays a crucial role in the regulation of lipid and glucose homeostasis. The binding of nafenopin to PPARα induces a conformational change in the receptor, leading to its heterodimerization with the retinoid X receptor (RXR). This nafenopin-PPARα/RXR complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes, thereby modulating their transcription.[1]

The transcriptional activation of PPARα target genes is the central hub through which nafenopin mediates its pleiotropic effects in the liver. These target genes are primarily involved in fatty acid uptake, activation, and catabolism.

Signaling Pathway Diagram

Caption: Nafenopin-PPARα Signaling Pathway.

Key Cellular Effects in Hepatocytes

The activation of PPARα by nafenopin initiates a series of downstream events that collectively alter hepatocyte physiology.

Peroxisome Proliferation and Enhanced Fatty Acid β-Oxidation

A hallmark of nafenopin's action is the dramatic increase in the number and size of peroxisomes in liver cells.[2] This is a direct consequence of the upregulation of genes involved in peroxisome biogenesis and function. A key induced enzyme is acyl-CoA oxidase, the rate-limiting enzyme in the peroxisomal β-oxidation pathway. This leads to an enhanced capacity of the liver to catabolize fatty acids.

Alterations in Gene Expression

Nafenopin treatment leads to significant changes in the expression profile of a wide array of genes in the liver. Beyond those directly involved in peroxisomal function, these include genes related to lipid transport, synthesis, and storage, as well as those involved in cell growth and differentiation.

Increased Cell Proliferation and Hepatomegaly

Nafenopin is a potent mitogen for hepatocytes, stimulating replicative DNA synthesis and increasing the mitotic index.[2] This proliferative effect, combined with cellular hypertrophy resulting from the accumulation of peroxisomes, leads to a significant increase in liver size (hepatomegaly).

Suppression of Apoptosis

Nafenopin has been shown to suppress apoptosis in primary rat hepatocyte cultures, thereby extending their viability.[3] This anti-apoptotic effect is thought to contribute to the accumulation of genetically altered cells, a critical step in its carcinogenic action.

Induction of Oxidative Stress

The substantial increase in peroxisomal β-oxidation following nafenopin treatment results in the overproduction of hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS). While catalase activity, which degrades H₂O₂, is also induced, the increase is often not sufficient to counteract the elevated H₂O₂ production.[4] Furthermore, nafenopin has been observed to decrease the activity of glutathione peroxidase, another key antioxidant enzyme.[5][6] This imbalance leads to a state of chronic oxidative stress, which can damage cellular macromolecules, including DNA, and contribute to carcinogenesis.

Quantitative Data Summary

The following tables summarize quantitative data on the effects of nafenopin on various parameters in liver cells, compiled from multiple studies.

Table 1: In Vivo Effects of Nafenopin on Rat Liver

| Parameter | Nafenopin Dose/Duration | Fold Change vs. Control | Reference(s) |

| Relative Liver Weight | 0.1% in diet for 7 days | ~1.5 - 2.0 | [1][2] |

| Total Hepatic DNA | 0.2% in diet for 3 weeks | ~1.5 | [7] |

| Hepatocyte Labeling Index | 0.1% in diet for 7 days | Increased | [2] |

| Peroxisomal β-oxidation | 7 days treatment | 16-fold to 18-fold | [1] |

| Catalase Activity | 0.125% - 0.25% in diet | ~2.0 | [4] |

| Glutathione Peroxidase Activity | 0.03 mmol/kg in diet for 24 weeks | Decreased | [5] |

Table 2: In Vitro Effects of Nafenopin on Primary Hepatocytes

| Parameter | Nafenopin Concentration | Effect | Reference(s) |

| DNA Synthesis (BrdU incorporation) | 50 µM | Induced | [8] |

| Apoptosis | 50 µM | Suppressed | [3] |

| Peroxisomal β-oxidation | 50 µM | Induced | [8] |

| Palmitoyl-CoA Conjugation (C₅₀) | 192.9 µM (in COS-7 cells) | - | [9][10] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mechanism of action of nafenopin in liver cells.

Primary Rat Hepatocyte Isolation and Culture

This protocol is essential for in vitro studies of nafenopin's effects on liver cells.

Caption: Workflow for Primary Rat Hepatocyte Isolation.

Materials:

-

Hanks' Balanced Salt Solution (HBSS), Ca²⁺/Mg²⁺-free

-

EGTA

-

HEPES

-

Collagenase (Type IV)

-

Calcium Chloride (CaCl₂)

-

Williams' Medium E

-

Percoll

-

Collagen-coated culture plates

-

Perfusion pump and tubing

-

Surgical instruments

Protocol:

-

Anesthetize a male Sprague-Dawley rat (200-250g) with an appropriate anesthetic.

-

Perform a midline laparotomy to expose the portal vein.

-

Cannulate the portal vein and initiate perfusion with pre-warmed (37°C) Ca²⁺/Mg²⁺-free HBSS containing 0.5 mM EGTA and 10 mM HEPES at a flow rate of 20-30 mL/min for 10 minutes to flush the liver of blood.

-

Switch the perfusion to a buffer containing HBSS with 5 mM CaCl₂, 10 mM HEPES, and 0.05% (w/v) collagenase type IV, and continue perfusion for 10-15 minutes, or until the liver becomes soft and digested.

-

Carefully excise the liver and transfer it to a petri dish containing ice-cold Williams' Medium E.

-

Gently mince the liver and filter the cell suspension through a 100 µm nylon mesh to remove undigested tissue.

-

Purify the hepatocytes by centrifugation through a Percoll gradient (e.g., 45% Percoll) at 50 x g for 10 minutes.

-

Wash the hepatocyte pellet with Williams' Medium E.

-

Assess cell viability using the trypan blue exclusion method. A viability of >90% is desirable.

-

Plate the isolated hepatocytes on collagen-coated culture plates in Williams' Medium E supplemented with appropriate factors (e.g., fetal bovine serum, insulin, dexamethasone) and incubate at 37°C in a 5% CO₂ humidified atmosphere.

PPARα Reporter Gene Assay

This assay is used to quantify the activation of PPARα by nafenopin.

Materials:

-

Hepatocyte cell line (e.g., HepG2) or primary hepatocytes

-

Expression vector for human or rat PPARα

-

Reporter plasmid containing a PPRE-driven luciferase gene

-

Transfection reagent

-

Dual-luciferase reporter assay system

-

Luminometer

Protocol:

-

Seed hepatocytes in a 24-well plate at an appropriate density.

-

Co-transfect the cells with the PPARα expression vector and the PPRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions. A co-transfection with a Renilla luciferase vector can be used for normalization.

-

After 24 hours, replace the medium with fresh medium containing various concentrations of nafenopin or vehicle control (e.g., DMSO).

-

Incubate the cells for another 24 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[11]

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

-

Calculate the fold induction of PPARα activity by nafenopin relative to the vehicle control.

Peroxisomal β-Oxidation Assay

This assay measures the rate of fatty acid oxidation in peroxisomes.

Materials:

-

Cultured hepatocytes or liver homogenates

-

[1-¹⁴C]Palmitoyl-CoA or a fluorescent fatty acid analog

-

Assay buffer (e.g., potassium phosphate buffer)

-

Potassium cyanide (KCN) to inhibit mitochondrial β-oxidation

-

Scintillation counter or fluorometer

Protocol:

-

Prepare cell lysates or liver homogenates from control and nafenopin-treated samples.

-

Incubate the lysates/homogenates in an assay buffer containing KCN to inhibit mitochondrial fatty acid oxidation.

-

Initiate the reaction by adding the radiolabeled or fluorescent fatty acid substrate.

-

Incubate at 37°C for a defined period.

-

Stop the reaction (e.g., by adding perchloric acid for the radioactive assay).

-

Separate the water-soluble radioactive products (acetyl-CoA) from the unreacted fatty acid substrate.

-

Quantify the amount of product formed using a scintillation counter or fluorometer.[12]

-

Express the peroxisomal β-oxidation activity as nmol of substrate oxidized per minute per mg of protein.

Western Blot Analysis for Protein Expression

This technique is used to determine the levels of specific proteins, such as PPARα and acyl-CoA oxidase.

Caption: Workflow for Western Blot Analysis.

Materials:

-

Cell lysates or tissue homogenates

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for PPARα, acyl-CoA oxidase, and a loading control like β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Prepare protein lysates from control and nafenopin-treated liver cells or tissues.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.[13]

Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis

RT-qPCR is used to measure the mRNA levels of target genes.

Materials:

-

Total RNA isolated from liver cells or tissues

-

Reverse transcriptase and associated reagents for cDNA synthesis

-

qPCR primers for target genes (e.g., acyl-CoA oxidase) and a reference gene (e.g., GAPDH, β-actin)

-

SYBR Green or TaqMan qPCR master mix

-

Real-time PCR instrument

Protocol:

-

Isolate total RNA from control and nafenopin-treated samples using a suitable method (e.g., TRIzol reagent).

-

Assess the quality and quantity of the RNA.

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme.

-

Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix. The thermal cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[14][15]

-

Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in nafenopin-treated samples compared to controls, normalized to the reference gene.[16]

Conclusion

The primary mechanism of action of nafenopin in liver cells is the activation of the nuclear receptor PPARα. This event orchestrates a complex transcriptional program that leads to profound changes in hepatocyte biology, including peroxisome proliferation, altered lipid metabolism, increased cell division, and suppression of apoptosis. While these actions underlie its efficacy as a hypolipidemic agent, the sustained activation of these pathways, coupled with the induction of oxidative stress, is strongly implicated in its hepatocarcinogenicity in rodents. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to further investigate the multifaceted effects of nafenopin and other PPARα agonists on the liver. Understanding these intricate mechanisms is crucial for assessing the potential risks and benefits of this class of compounds.

References

- 1. Nafenopin-induced peroxisome proliferation in vitamin A deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of the effects of nafenopin on hepatic peroxisome proliferation and replicative DNA synthesis in the rat and Syrian hamster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Nafenopin-induced hepatic microbody (peroxisome) proliferation and catalase synthesis in rats and mice. Absence of sex difference in response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of the hepatocarcinogen nafenopin, a peroxisome proliferator, on the activities of rat liver glutathione-requiring enzymes and catalase in comparison to the action of phenobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Decreased glutathione peroxidase activity in mice in response to nafenopin is caused by changes in selenium metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nafenopin-induced rat liver peroxisome proliferation reduces DNA methylation by N-nitrosodimethylamine in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Role for tumor necrosis factor alpha receptor 1 and interleukin-1 receptor in the suppression of mouse hepatocyte apoptosis by the peroxisome proliferator nafenopin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Nafenopin-, ciprofibroyl-, and palmitoyl-CoA conjugation in vitro: kinetic and molecular characterization of marmoset liver microsomes and expressed MLCL1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. assaygenie.com [assaygenie.com]

- 12. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Acyl-CoA Thioesterase 1 (ACOT1) Regulates PPARα to Couple Fatty Acid Flux With Oxidative Capacity During Fasting - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Validation of Reference Genes for Gene Expression Studies by RT-qPCR in HepaRG Cells during Toxicity Testing and Disease Modelling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Guide to the Assessment of Mature Liver Gene Expression in Stem Cell-Derived Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

Nafenopin: A Technical Guide to a Non-Genotoxic Hepatocarcinogen

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nafenopin, a hypolipidemic agent and a member of the fibrate class of drugs, is a well-established non-genotoxic hepatocarcinogen in rodents. Unlike genotoxic carcinogens that directly damage DNA, nafenopin exerts its carcinogenic effects through a complex mechanism of action centered on the activation of the peroxisome proliferator-activated receptor alpha (PPARα). This technical guide provides an in-depth analysis of the core mechanisms underlying nafenopin-induced hepatocarcinogenesis, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.

Introduction: The Paradox of Non-Genotoxic Carcinogenesis

Non-genotoxic carcinogens represent a significant challenge in toxicology and drug development as they do not directly cause DNA mutations. Instead, they promote the growth of tumors through various indirect mechanisms, including the alteration of cellular signaling pathways that regulate cell proliferation, apoptosis, and oxidative stress. Nafenopin serves as a classic model compound for studying this class of carcinogens, with its effects being primarily mediated through the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor involved in lipid metabolism and homeostasis.[1] Long-term administration of nafenopin to rodents leads to a significant increase in the incidence of hepatocellular carcinomas.[1][2]

Mechanism of Action: The Central Role of PPARα

The primary molecular target of nafenopin is the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a ligand-activated transcription factor.[1][3] The binding of nafenopin to PPARα initiates a cascade of events that ultimately leads to the development of liver tumors in susceptible species like rats and mice.[3]

2.1. PPARα Activation and Gene Regulation

Upon binding to nafenopin, PPARα undergoes a conformational change, leading to its heterodimerization with the retinoid X receptor (RXR).[4] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes.[4] This binding event modulates the transcription of genes involved in several key cellular processes.

Key Cellular Effects of Nafenopin

The activation of PPARα by nafenopin triggers a trifecta of cellular responses that collectively contribute to its hepatocarcinogenic potential: peroxisome proliferation, increased cell proliferation, and suppression of apoptosis.

3.1. Peroxisome Proliferation and Oxidative Stress

A hallmark of nafenopin exposure in rodent liver is the dramatic increase in the number and size of peroxisomes.[5][6] This is accompanied by a significant induction of peroxisomal β-oxidation enzymes.[7] While this enhances fatty acid metabolism, a direct consequence is the overproduction of hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS).[8] Although some studies suggest that nafenopin does not significantly enhance overall lipid peroxidation, the sustained increase in H₂O₂ production is believed to contribute to a state of chronic oxidative stress.[7][8]

Table 1: Quantitative Effects of Nafenopin on Peroxisome Proliferation and Oxidative Stress Markers

| Parameter | Species/System | Nafenopin Treatment | Observed Effect | Reference |

| Peroxisomal Volume Density | Mouse Small Intestine | 17 days | Significant Increase | [5] |

| Peroxisomal Numerical Density | Mouse Small Intestine | 17 days | Significant Increase | [5] |

| Peroxisomal β-oxidation | Rat Liver | 7 days | 16-fold increase (Vitamin A sufficient) | [9] |

| Peroxisomal β-oxidation | Rat Liver | 7 days | 18-fold increase (Vitamin A deficient) | [9] |

| Peroxisomal β-oxidation | Rat Liver | 55-59 weeks | 10-12-fold enhancement | [7] |

| Glutathione Peroxidase Activity | Rat Liver | 55-59 weeks | 40-50% reduction | [7] |

| Hepatic Vitamin E Levels | Rat Liver | up to 28 days (80 mg/kg/d) | Depleted to ~50% of control | [8] |

| Plasma Oxidised Glutathione (GSSG) | Rat Liver | up to 28 days (80 mg/kg/d) | Time-dependent increase | [8] |

3.2. Altered Cell Proliferation and Apoptosis

Nafenopin disrupts the normal balance between cell division and cell death in the liver, creating a permissive environment for the clonal expansion of initiated cells.

3.2.1. Increased Cell Proliferation

Nafenopin treatment leads to a sustained increase in hepatocyte proliferation.[6][10] This is evidenced by increased DNA synthesis and a higher labeling index for proliferation markers.[10]

Table 2: Quantitative Effects of Nafenopin on Cell Proliferation

| Parameter | Species/System | Nafenopin Treatment | Observed Effect | Reference |

| Replicative DNA Synthesis (Hepatocyte Labeling Index) | Rat Liver | 7 and 54 days (0.1% diet) | Increased | [10] |

| Total Liver DNA | Rat Liver | 3 weeks (0.2% diet) | 50% increase | [11] |

3.2.2. Suppression of Apoptosis

A critical aspect of nafenopin's carcinogenicity is its ability to suppress apoptosis, or programmed cell death.[1][12] This allows hepatocytes that might otherwise be eliminated to survive and potentially accumulate further genetic or epigenetic alterations. Nafenopin has been shown to inhibit both spontaneous and TGF-β1-induced apoptosis.[12][13]

Table 3: Quantitative Effects of Nafenopin on Apoptosis

| Parameter | Species/System | Nafenopin Treatment | Observed Effect | Reference |

| Spontaneous Apoptosis | Primary Rat Hepatocytes | - | 1.9% | [12] |

| Spontaneous Apoptosis | Primary Rat Hepatocytes | Nafenopin | Reduced to 0.63% | [12] |

| TGF-β1-induced Apoptosis | Primary Rat Hepatocytes | 5 ng/ml TGF-β1 | 7.8% | [12] |

| TGF-β1-induced Apoptosis | Primary Rat Hepatocytes | 50 µM Nafenopin + 5 ng/ml TGF-β1 | Reduced by 50-60% | [3][13] |

3.3. Tumor Promotion

Nafenopin is considered a potent tumor promoter.[14] It does not initiate tumor formation but rather promotes the growth and development of preneoplastic foci, which are small clusters of altered hepatocytes that can progress to form adenomas and carcinomas.[14][15] Studies have shown that nafenopin selectively stimulates the growth of specific subtypes of altered foci.[14]

Table 4: Tumor Incidence Following Nafenopin Treatment

| Species | Nafenopin Treatment | Tumor Type | Incidence | Reference |

| Acatalasemic Mice (male) | 0.1% diet for 12 mo, then 0.05% for up to 20 mo | Hepatocellular Carcinomas | 9 of 9 (100%) | [16] |

| Acatalasemic Mice (female) | 0.1% diet for 12 mo, then 0.05% for up to 20 mo | Hepatocellular Carcinomas | 12 of 12 (100%) | [16] |

| Old Rats (57 weeks old) | 13 months | Hepatocellular Adenomas and Carcinomas | Numerous | [15] |

| Young Rats (13 weeks old) | 13 months | Hepatocellular Adenomas and Carcinomas | Very few | [15] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to investigate the effects of nafenopin.

4.1. Assessment of Peroxisome Proliferation

4.1.1. Electron Microscopy for Morphological Analysis

-

Tissue Fixation: Small pieces of liver tissue are fixed in a solution of glutaraldehyde and paraformaldehyde in a suitable buffer (e.g., cacodylate or phosphate buffer).

-

Post-fixation: Tissues are post-fixed in osmium tetroxide to enhance contrast.

-

Dehydration and Embedding: The fixed tissues are dehydrated through a graded series of ethanol and embedded in an epoxy resin.

-

Sectioning: Ultrathin sections (60-90 nm) are cut using an ultramicrotome.

-

Staining: Sections are stained with uranyl acetate and lead citrate to enhance the visibility of cellular structures.

-

Imaging: Sections are examined and imaged using a transmission electron microscope.

-

Stereological Analysis: The volume, surface area, and numerical density of peroxisomes are quantified using stereological methods on the electron micrographs.

4.1.2. Catalase Activity Assay

-

Tissue Homogenization: Liver tissue is homogenized in a cold buffer (e.g., potassium phosphate buffer) to release cellular contents.

-

Centrifugation: The homogenate is centrifuged to remove cellular debris, and the supernatant is collected.

-

Assay Principle: The assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase. The rate of H₂O₂ decomposition can be monitored spectrophotometrically at 240 nm.

-

Reaction Mixture: The reaction mixture typically contains the liver homogenate supernatant and a known concentration of H₂O₂ in a suitable buffer.

-

Measurement: The decrease in absorbance at 240 nm over time is recorded, and the catalase activity is calculated based on the rate of H₂O₂ decomposition.[8][16][17][18][19]

4.2. Assessment of Cell Proliferation

4.2.1. Bromodeoxyuridine (BrdU) Incorporation Assay

-

BrdU Administration: Animals are administered BrdU, a synthetic analog of thymidine, which is incorporated into the DNA of proliferating cells during the S-phase of the cell cycle.[20][21][22][23]

-

Tissue Processing: Liver tissue is collected, fixed in formalin, and embedded in paraffin.

-

Immunohistochemistry: Paraffin sections are deparaffinized, rehydrated, and subjected to antigen retrieval to expose the incorporated BrdU. The sections are then incubated with a primary antibody specific for BrdU, followed by a secondary antibody conjugated to a detectable label (e.g., HRP or a fluorophore).

-

Visualization and Quantification: The labeled cells are visualized using a microscope, and the percentage of BrdU-positive cells (labeling index) is determined by counting the number of labeled nuclei relative to the total number of nuclei in a given area.

4.2.2. Ki-67 Immunohistochemistry

-

Principle: Ki-67 is a nuclear protein that is expressed in all active phases of the cell cycle (G1, S, G2, and M) but is absent in resting cells (G0).[24][25][26][27]

-

Procedure: The protocol is similar to the BrdU immunohistochemistry protocol, but a primary antibody specific for the Ki-67 antigen is used.

-

Quantification: The Ki-67 labeling index is calculated as the percentage of Ki-67-positive nuclei.

4.3. Assessment of Apoptosis

4.3.1. TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

-

Principle: The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of DNA fragments with labeled dUTPs.[28][29][30][31][32]

-

Procedure: Fixed and permeabilized liver tissue sections or cells are incubated with a reaction mixture containing TdT and labeled dUTPs (e.g., biotin-dUTP or fluorescently labeled dUTP).

-

Detection: The incorporated label is detected using either streptavidin-HRP followed by a chromogenic substrate (for light microscopy) or by direct fluorescence microscopy.

-

Quantification: The apoptotic index is determined by counting the number of TUNEL-positive cells.

4.3.2. Caspase-3 Activity Assay

-

Principle: Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a fluorogenic or colorimetric substrate.[33][34][35][36]

-

Lysate Preparation: Liver tissue or hepatocytes are lysed to release cellular proteins.

-

Assay: The cell lysate is incubated with a specific caspase-3 substrate (e.g., DEVD-pNA for colorimetric assay or DEVD-AMC for fluorometric assay).

-

Measurement: The cleavage of the substrate by active caspase-3 releases a chromophore or fluorophore, which can be quantified using a spectrophotometer or fluorometer, respectively. The activity is proportional to the amount of cleaved substrate.

4.4. Assessment of Oxidative Stress

4.4.1. Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

-

Principle: This assay measures malondialdehyde (MDA), a major product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored adduct.[5][6][10][12][37]

-

Procedure: Liver homogenates are mixed with a TBA solution and heated.

-

Measurement: The absorbance of the resulting pink-colored solution is measured spectrophotometrically at approximately 532 nm. The concentration of TBARS is determined by comparison to a standard curve of MDA.

4.4.2. Antioxidant Enzyme Activity Assays

-

Superoxide Dismutase (SOD) Activity: SOD activity can be measured using various indirect assays, such as the xanthine oxidase-cytochrome c method or the nitroblue tetrazolium (NBT) reduction method. These assays are based on the ability of SOD to inhibit the reduction of a detector molecule by superoxide radicals generated in an enzymatic reaction.[9][38][39][40]

-

Glutathione Peroxidase (GPx) Activity: GPx activity is typically measured by a coupled enzyme assay. The rate of NADPH oxidation is monitored spectrophotometrically at 340 nm as it is consumed in the regeneration of reduced glutathione by glutathione reductase.[7][14][41][42][43]

Summary and Conclusion

Nafenopin is a powerful tool for studying the mechanisms of non-genotoxic hepatocarcinogenesis. Its effects are primarily mediated through the activation of PPARα, which leads to a triad of key cellular events: peroxisome proliferation with associated oxidative stress, increased cell proliferation, and the suppression of apoptosis. This combination of effects creates a pro-tumorigenic environment in the rodent liver, highlighting the importance of considering non-genotoxic mechanisms in chemical carcinogenesis and drug safety assessment. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the multifaceted effects of nafenopin and other peroxisome proliferators. A thorough understanding of these mechanisms is crucial for the development of safer pharmaceuticals and for the accurate assessment of chemical risks to human health.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. The peroxisome proliferator-activated receptor alpha (PPARalpha): role in hepatocarcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nafenopin-induced peroxisome proliferation in vitamin A deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. resources.rndsystems.com [resources.rndsystems.com]

- 6. Video: Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay [jove.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. mmpc.org [mmpc.org]

- 9. ias.ac.in [ias.ac.in]

- 10. TBARS (Lipid Peroxidation) Assay [cellbiolabs.com]

- 11. sysy-histosure.com [sysy-histosure.com]

- 12. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]

- 13. academic.oup.com [academic.oup.com]

- 14. Enhanced protocol for measuring glutathione peroxidase activity using a new glutathione peroxidase-Tiron assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Apoptosis and proliferation in nongenotoxic carcinogenesis: species differences and role of PPARalpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Direct Measurement of Catalase Activity in Living Cells and Tissue Biopsies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Testing for catalase enzymes | Class experiment | RSC Education [edu.rsc.org]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

- 19. Simple kinetic method for assessing catalase activity in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 20. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 21. creative-bioarray.com [creative-bioarray.com]

- 22. media.cellsignal.com [media.cellsignal.com]

- 23. creative-diagnostics.com [creative-diagnostics.com]

- 24. nextgen-protocols.org [nextgen-protocols.org]

- 25. Utility of Immunohistochemical Expression of Ki-67 in Liver Cirrhosis and Hepatocellular Carcinoma - IP J Diagn Pathol Oncol [jdpo.org]

- 26. Protocol specific for Ki67 Antibody (NB110-57147): Novus Biologicals [novusbio.com]

- 27. Accurate Quantitation of Ki67-positive Proliferating Hepatocytes in Rabbit Liver by a Multicolor Immunohistochemical (IHC) Approach Analyzed with Automated Tissue and Cell Segmentation Software - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 29. info.gbiosciences.com [info.gbiosciences.com]

- 30. False positive staining in the TUNEL assay to detect apoptosis in liver and intestine is caused by endogenous nucleases and inhibited by diethyl pyrocarbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 31. TUNEL Assay Kit - HRP-DAB. DNA fragmentation / apoptosis (ab206386) | Abcam [abcam.com]

- 32. assaygenie.com [assaygenie.com]

- 33. researchgate.net [researchgate.net]

- 34. mpbio.com [mpbio.com]

- 35. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 36. bosterbio.com [bosterbio.com]

- 37. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]

- 38. assaygenie.com [assaygenie.com]

- 39. researchgate.net [researchgate.net]

- 40. An assay for superoxide dismutase activity in mammalian tissue homogenates. | Semantic Scholar [semanticscholar.org]

- 41. Antioxidant Enzyme Activities in Hepatic Tissue from Children with Chronic Cholestatic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 42. oxfordbiomed.com [oxfordbiomed.com]

- 43. sciencellonline.com [sciencellonline.com]

Early Gene Expression Changes Induced by Nafenopin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early molecular and genomic responses induced by Nafenopin, a hypolipidemic drug and a well-characterized peroxisome proliferator. Nafenopin's effects are primarily mediated through the activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a ligand-activated transcription factor that plays a crucial role in lipid metabolism and energy homeostasis.[1] Understanding the early gene expression changes following Nafenopin exposure is critical for elucidating its mechanism of action, identifying potential biomarkers, and assessing its toxicological profile.

Core Signaling Pathway: PPARα Activation

Nafenopin, as a PPARα agonist, initiates a cascade of molecular events that lead to the regulation of a specific set of target genes. The binding of Nafenopin to PPARα triggers a conformational change in the receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes, thereby modulating their transcription.

Caption: Nafenopin-induced PPARα signaling pathway.

Early Gene Expression Changes

The activation of PPARα by Nafenopin leads to rapid and dynamic changes in the expression of a wide array of genes, primarily in the liver. These early changes are crucial for the subsequent physiological and potential pathological effects of the compound. Microarray and RNA-sequencing studies have identified numerous genes that are differentially regulated within hours of Nafenopin treatment.

Table 1: Summary of Early Upregulated Genes in Rodent Liver Following Nafenopin (or other PPARα agonist) Treatment

| Gene Symbol | Gene Name | Function | Fold Change (Time Point) | Reference |

| Acox1 | Acyl-Coenzyme A oxidase 1 | Peroxisomal fatty acid beta-oxidation | >2 (24h) | [2] |

| Cyp4a14 | Cytochrome P450, family 4, subfamily a, polypeptide 14 | Fatty acid omega-hydroxylation | >2 (4h, 2 weeks) | [3] |

| Cpt1a | Carnitine palmitoyltransferase 1a | Mitochondrial fatty acid beta-oxidation | Not specified | [4] |

| Pdk4 | Pyruvate dehydrogenase kinase 4 | Glucose metabolism regulation | 2.5-fold | [4] |

| Ubd | Ubiquitin D | Cell Cycle Control | >1.5 (Time not specified) | [2] |

| Ccl2 | Chemokine (C-C motif) ligand 2 | Inflammation | >1.5 (Time not specified) | [1] |

Table 2: Summary of Early Downregulated Genes in Rodent Liver Following Nafenopin (or other PPARα agonist) Treatment

| Gene Symbol | Gene Name | Function | Fold Change (Time Point) | Reference |

| Scd1 | Stearoyl-Coenzyme A desaturase 1 | Fatty acid biosynthesis | < -1.5 (Time not specified) | [1] |

| Insig1 | Insulin induced gene 1 | Cholesterol synthesis regulation | < -1.5 (Time not specified) | [1] |

| Hmgcs1 | 3-hydroxy-3-methylglutaryl-Coenzyme A synthase 1 | Cholesterol synthesis | < -1.5 (Time not specified) | [1] |

Experimental Protocols

The following sections detail generalized experimental protocols for studying the early gene expression changes induced by Nafenopin in a rodent model.

Animal Treatment and Sample Collection

A common experimental model involves the oral administration of Nafenopin to rats or mice.

Caption: In vivo experimental workflow for Nafenopin treatment.

RNA Extraction and Quality Control

High-quality RNA is essential for downstream gene expression analysis.

-

Homogenization: Liver tissue is homogenized in a suitable lysis buffer (e.g., TRIzol).

-

Phase Separation: Chloroform is added, and the mixture is centrifuged to separate the aqueous (RNA-containing) phase.

-

RNA Precipitation: Isopropanol is added to the aqueous phase to precipitate the RNA.

-

Washing: The RNA pellet is washed with 75% ethanol to remove impurities.

-

Resuspension: The air-dried RNA pellet is resuspended in RNase-free water.

-

Quality Control: RNA concentration and purity are assessed using a spectrophotometer (e.g., NanoDrop), and integrity is evaluated using an Agilent Bioanalyzer or similar instrument.

Gene Expression Analysis: Microarray

Microarray analysis provides a high-throughput method for profiling the expression of thousands of genes simultaneously.

References

- 1. Transcriptomic signatures of peroxisome proliferator-activated receptor α (PPARα) in different mouse liver models identify novel aspects of its biology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comprehensive gene expression analysis of peroxisome proliferator-treated immortalized hepatocytes: identification of peroxisome proliferator-activated receptor alpha-dependent growth regulatory genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Peroxisome Proliferator-Activated Receptor α Regulates a MicroRNA-Mediated Signaling Cascade Responsible for Hepatocellular Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Nafenopin's Impact on Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nafenopin, a member of the fibrate class of hypolipidemic drugs, exerts a significant influence on lipid metabolism, primarily through its action as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. This technical guide provides an in-depth analysis of the molecular mechanisms by which nafenopin modulates lipid metabolic pathways. It summarizes key quantitative data, details relevant experimental methodologies, and visualizes the core signaling cascades and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of lipid metabolism and the development of therapeutic agents targeting related disorders.

Core Mechanism of Action: PPARα Activation

Nafenopin's primary mechanism of action involves the activation of PPARα, a ligand-activated transcription factor that plays a pivotal role in the regulation of genes involved in lipid and lipoprotein metabolism.[1][2][3] Upon activation by nafenopin, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[2][4]

The activation of PPARα by nafenopin initiates a cascade of events that collectively contribute to its lipid-lowering effects. These include the stimulation of fatty acid catabolism and a reduction in the synthesis of triglycerides.[3]

Effects on Lipid Metabolism Pathways

Nafenopin's activation of PPARα leads to significant alterations in several key lipid metabolism pathways.

Fatty Acid Oxidation

A primary effect of nafenopin is the enhancement of fatty acid oxidation in both peroxisomes and mitochondria.[5][6][7] This is achieved through the upregulation of genes encoding for key enzymes in these pathways.

-

Peroxisomal β-oxidation: Nafenopin treatment leads to a marked induction of peroxisomal fatty acid-oxidizing enzyme activities, including acyl-CoA oxidase.[5][8]

-

Mitochondrial β-oxidation: Nafenopin also stimulates mitochondrial fatty acid oxidation.[4] One of the key enzymes in this pathway is carnitine palmitoyltransferase (CPT), which is involved in the transport of long-chain fatty acids into the mitochondria.[9][10][11]

Triglyceride and Cholesterol Metabolism

Nafenopin also influences the metabolism of triglycerides and cholesterol. By increasing fatty acid catabolism, nafenopin reduces the substrate availability for triglyceride synthesis, leading to a decrease in VLDL production.[3] The effects on cholesterol metabolism are more complex and can vary between species.[5][12]

Quantitative Data on Nafenopin's Effects

The following tables summarize quantitative data from various studies on the effects of nafenopin on key parameters of lipid metabolism.

Table 1: Effect of Nafenopin on Hepatic Enzyme Activities in Rats

| Enzyme | Treatment Group | Fold Change vs. Control | Reference |

| Peroxisomal Acyl-CoA Oxidase | Nafenopin (23°C acclimated) | 1.9-fold increase | [8] |

| Peroxisomal Acyl-CoA Oxidase | Nafenopin (32°C acclimated) | 3.7-fold increase | [8] |

| Catalase | Nafenopin (32°C acclimated) | 2.9-fold increase | [8] |

| Palmitoyl-CoA Oxidation | Nafenopin | Dose-related increase | [5] |

| Lauric Acid 12-Hydroxylase | Nafenopin | Dose-related increase | [5] |

Table 2: Effect of Nafenopin on Peroxisome-Associated Enzymes in Mice

| Enzyme | Fold Change vs. Control | Reference |

| Short-chain Carnitine Acyltransferase | 8 to 26-fold increase | [7] |

| Medium-chain Carnitine Acyltransferase | 4 to 11-fold increase | [7] |

| Long-chain Carnitine Acyltransferase | 2 to 4-fold increase | [7] |

| Catalase | 2 to 3-fold increase | [7] |

| α-Glycerophosphate Dehydrogenase | 2 to 3-fold increase | [7] |

Table 3: Effect of Nafenopin on Hepatic Parameters in Vitamin A Deficient (VAD) and Sufficient (VAS) Rats

| Parameter | Treatment Group | Fold Change vs. Control | Reference |

| Peroxisomal β-oxidation | Nafenopin in VAD rats | 18-fold increase | [4] |

| Peroxisomal β-oxidation | Nafenopin in VAS rats | 16-fold increase | [4] |

| Relative Liver Weight | Nafenopin in VAD and VAS rats | ~2-fold increase | [4] |

Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature to assess the effects of nafenopin on lipid metabolism.

PPARα Activation Assays

Objective: To determine the ability of nafenopin to activate the PPARα receptor.

Methodology: Cell-Based Reporter Gene Assay [13][14]

-

Cell Culture and Transfection:

-

Compound Treatment:

-

Transfected cells are treated with various concentrations of nafenopin or a vehicle control. A known PPARα agonist (e.g., fenofibric acid) is used as a positive control.[14]

-

-

Luciferase Assay:

-

After an incubation period, cell lysates are prepared.

-

Luciferase activity is measured using a luminometer.

-

-

Data Analysis:

-

The fold induction of luciferase activity by nafenopin is calculated relative to the vehicle control.

-

References

- 1. experts.umn.edu [experts.umn.edu]

- 2. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of action of fibrates on lipid and lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nafenopin-induced peroxisome proliferation in vitamin A deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparative studies on nafenopin-induced hepatic peroxisome proliferation in the rat, Syrian hamster, guinea pig, and marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparison of the effects of nafenopin on hepatic peroxisome proliferation and replicative DNA synthesis in the rat and Syrian hamster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The hepatic effects of hypolipidemic drugs (clofibrate, nafenopin, tibric acid, and Wy-14,643) on hepatic peroxisomes and peroxisome-associated enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of nafenopin, a peroxisome proliferator, on energy metabolism in the rat as a function of acclimation temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of hepatic fatty acid oxidation at carnitine palmitoyltransferase I by the peroxisome proliferator 2-hydroxy-3-propyl-4-[6-(tetrazol-5-yl) hexyloxy]acetophenone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Carnitine Palmitoyltransferase II Deficiency, Infantile - Drugs, Targets, Patents - Synapse [synapse.patsnap.com]

- 11. Carnitine Palmitoyltransferase II Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. The impact of cholesterol and its metabolites on drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Nafenopin: Discovery, Preclinical Development, and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nafenopin (2-methyl-2-[4-(1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy]propanoic acid), also known as SU-13437, is a hypolipidemic agent and a potent peroxisome proliferator. First synthesized in the latter half of the 20th century, it became a key tool in toxicological and pharmacological research for investigating the effects of peroxisome proliferator-activated receptor (PPAR) agonists. This technical guide provides a comprehensive overview of the discovery, history, and preclinical development of Nafenopin. It details its mechanism of action, summarizes key experimental findings in tabular and graphical formats, and provides methodological insights into the seminal studies that have defined our understanding of this compound. While Nafenopin showed promise in preclinical models for its lipid-lowering effects, its development was halted due to findings of hepatocarcinogenicity in rodents. This document serves as a detailed resource for researchers studying PPAR biology, lipid metabolism, and chemically induced carcinogenesis.

Discovery and History

The synthesis of Nafenopin involves the coupling of a substituted phenoxypropanoic acid with a tetrahydronaphthalene moiety. A plausible synthetic route is outlined below, based on established organic chemistry principles for similar structures.

Proposed Synthesis Pathway

A likely synthetic approach for Nafenopin would involve a Williamson ether synthesis.

Mechanism of Action: A PPARα Agonist

Nafenopin exerts its biological effects primarily through the activation of the peroxisome proliferator-activated receptor alpha (PPARα), a ligand-activated transcription factor.

Signaling Pathway

The activation of PPARα by Nafenopin initiates a cascade of molecular events leading to the regulation of gene expression.

Preclinical Studies and Key Findings

Nafenopin has been extensively studied in various animal models, primarily in rodents. These studies have been instrumental in elucidating the role of PPARα in lipid metabolism and carcinogenesis.

Data Presentation

The following tables summarize the key quantitative findings from selected preclinical studies on Nafenopin.

Table 1: Effects of Nafenopin on Liver Parameters in Rats

| Parameter | Species/Strain | Dose | Duration | Observation | Reference |

| Relative Liver Weight | Sprague-Dawley Rat | 80 mg/kg/day | 28 days | ~50% increase | [1] |

| Peroxisomal Volume | Neonatal Rat | Not specified | Not specified | Sixfold expansion | |

| Hepatocyte Labeling Index | Sprague-Dawley Rat | 0.1% in diet | 7 and 54 days | Increased | [2] |

Table 2: Effects of Nafenopin on Hepatic Enzyme Activities in Rats

| Enzyme | Species/Strain | Dose | Duration | Change in Activity | Reference |

| Catalase | Male Rat | 0.03 mmol/kg in diet | Up to 24 weeks | Increased | [3] |

| Cytosolic Glutathione Transferase | Male Rat | 0.03 mmol/kg in diet | Up to 24 weeks | Markedly decreased | [3] |

| Cytosolic Glutathione Peroxidase | Male Rat | 0.03 mmol/kg in diet | Up to 24 weeks | Decreased | [3] |

| Peroxisomal Fatty Acid β-oxidation | Sprague-Dawley Rat | 80 mg/kg/day | 28 days | Induced | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of experimental protocols from key studies on Nafenopin.

Hepatocarcinogenicity Study in Rats

-

Objective: To investigate the long-term effects of Nafenopin on the liver, including its carcinogenic potential.

-

Animal Model: Male Fischer 344 rats.

-

Treatment: Nafenopin was administered in the diet at a concentration of 0.03 mmol/kg for up to 24 weeks. A control group received a standard diet, and another group was treated with phenobarbital for comparison.[3]

-

Sample Collection and Analysis: Livers were collected at various time points. Tissues were processed for histological examination to assess peroxisome proliferation and the development of neoplastic lesions. Liver homogenates were prepared to measure the activities of catalase, glutathione transferase, and glutathione peroxidase using spectrophotometric assays.[3]

-

Workflow:

Workflow for a hepatocarcinogenicity study of Nafenopin.

Study on Peroxisome Proliferation and DNA Synthesis

-

Objective: To compare the effects of Nafenopin on hepatic peroxisome proliferation and replicative DNA synthesis in rats and Syrian hamsters.[2]

-

Animal Models: Male Sprague-Dawley rats and male Syrian hamsters.[2]

-

Treatment: Rats were fed a diet containing 0.1% Nafenopin, and hamsters were fed a diet with 0.25% Nafenopin for 7 and 54 days.[2]

-

Methodology for DNA Synthesis: Replicative DNA synthesis was measured by implanting osmotic pumps containing [3H]thymidine. The hepatocyte labeling index was determined by autoradiography, and the incorporation of radioactivity into liver DNA was quantified.[2]

Toxicological Profile and Carcinogenicity

The most significant toxicological finding for Nafenopin is its potent hepatocarcinogenicity in rodents, particularly in rats. Long-term administration leads to the development of hepatocellular adenomas and carcinomas. This effect is considered a hallmark of potent peroxisome proliferators and is a major reason why this class of compounds has not been successfully developed for human use as hypolipidemic agents.

The proposed mechanism for Nafenopin-induced hepatocarcinogenesis involves a combination of factors, including:

-

Oxidative Stress: The proliferation of peroxisomes leads to an increased production of hydrogen peroxide (H₂O₂), which can cause oxidative damage to cellular components, including DNA.

-

Cell Proliferation: Nafenopin is a potent mitogen in the liver, leading to sustained cell division, which can increase the likelihood of mutations.[2]

-

Disruption of Apoptosis: Some studies suggest that peroxisome proliferators may interfere with the normal process of programmed cell death, allowing damaged cells to survive and proliferate.

Regulatory Status and Clinical Development

There is no evidence in the public domain to suggest that Nafenopin was ever tested in human clinical trials or submitted for regulatory approval to agencies such as the U.S. Food and Drug Administration (FDA). The significant findings of hepatocarcinogenicity in preclinical animal models likely precluded its further development as a therapeutic agent for human use.

Conclusion

Nafenopin (SU-13437) remains a compound of significant historical and scientific importance. Its discovery and subsequent investigation were pivotal in shaping our understanding of peroxisome biology and the function of PPARα. While its potent hepatocarcinogenic effects in rodents prevented its clinical development, Nafenopin continues to be a valuable research tool for scientists in the fields of toxicology, pharmacology, and molecular biology. This technical guide provides a comprehensive resource for understanding the multifaceted history and scientific impact of this prototypical peroxisome proliferator.

References

Species-Specific Responses to Nafenopin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nafenopin, a hypolipidemic agent and a potent peroxisome proliferator, has been a subject of extensive research due to its varied effects across different species. Understanding these species-specific differences is crucial for the accurate assessment of its toxicological significance and for extrapolating preclinical data to human risk assessment. This technical guide provides an in-depth overview of the differential responses to Nafenopin, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Data Presentation: Quantitative Effects of Nafenopin Across Species

The response to Nafenopin administration varies significantly among rodents and primates. The following tables summarize the key quantitative findings from comparative studies.

Table 1: Effects of Nafenopin on Liver Weight and Enzyme Activity [1]

| Species | Dose (mg/kg/day) | Duration | Change in Liver Weight | Palmitoyl-CoA Oxidation (Peroxisomal) | Lauric Acid 12-Hydroxylase (Microsomal) |

| Sprague-Dawley Rat | 0.5 - 50 | 21 days | Dose-related increase | Dose-related increase | Dose-related increase |

| Syrian Hamster | 5 - 250 | 21 days | Dose-related increase (less than rat) | Dose-related increase (less than rat) | Dose-related increase (less than rat) |

| Dunkin-Hartley Guinea Pig | 50 and 250 | 21 days | No effect | Comparatively small changes | Comparatively small changes |

| Marmoset (Callithrix jacchus) | 50 and 250 | 21 days | No effect | Comparatively small changes | Comparatively small changes |

Table 2: Effects of Nafenopin on Replicative DNA Synthesis and Tumorigenesis [2][3]

| Species | Nafenopin in Diet | Duration | Hepatocyte Labeling Index | Liver Nodules/Tumors |

| Sprague-Dawley Rat | 0.1% | 7 and 54 days | Increased | - |

| Sprague-Dawley Rat | 0.05% | 60 weeks | Increased (initially) | Present in some rats |

| Syrian Hamster | 0.25% | 7 and 54 days | No significant effect | - |

| Syrian Hamster | 0.25% | up to 60 weeks | No marked effect | Not observed |

| Acatalasemic Mice | 0.1% (12 mo), 0.05% (to 20 mo) | 20 months | - | Hepatocellular carcinomas in 100% of survivors[4] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in Nafenopin research.

Animal Models and Drug Administration

-

Species and Strains: Male Sprague-Dawley rats, male Syrian hamsters, male Dunkin-Hartley guinea pigs, and male marmosets (Callithrix jacchus) have been commonly used.[1] Acatalasemic (Csb strain) and wild-type (Csa strain) mice have also been utilized in long-term carcinogenesis studies.[4]

-

Administration Route: Nafenopin is typically administered orally, mixed into the diet.[2][3][4] For dose-response studies, it can also be administered by oral gavage.[1]

-

Dosage and Duration: Dosages vary significantly depending on the species and the study's objective, ranging from 0.5 mg/kg/day in rats to 250 mg/kg/day in hamsters, guinea pigs, and marmosets for sub-chronic studies.[1] Carcinogenicity studies in rats and mice have used dietary concentrations of 0.05% to 0.1% for up to 60 weeks or longer.[3][4]

Quantification of Peroxisome Proliferation

The proliferation of peroxisomes is a hallmark response to Nafenopin in susceptible species.

-

Enzyme Activity Assays:

-

Palmitoyl-CoA Oxidation: This assay measures the activity of the peroxisomal β-oxidation pathway. It is typically determined by monitoring the cyanide-insensitive reduction of NAD+ spectrophotometrically.

-

Lauric Acid 12-Hydroxylase Activity: This assay quantifies the activity of a microsomal enzyme that is also induced by peroxisome proliferators.

-

-

Ultrastructural Examination: Liver sections are examined using electron microscopy to visualize and quantify the number and size of peroxisomes.[1]

Measurement of Replicative DNA Synthesis

Increased cell proliferation is a key event in Nafenopin-induced hepatocarcinogenesis.

-

[3H]Thymidine Labeling:

-

Osmotic pumps containing [3H]thymidine are implanted into the animals.[2][3]

-

After a set period (e.g., 7 days), the animals are euthanized, and liver tissue is collected.

-

The incorporation of [3H]thymidine into liver DNA is quantified as a measure of replicative DNA synthesis. This can be determined by measuring the radioactivity in whole liver homogenate DNA or by autoradiography to determine the hepatocyte labeling index (the percentage of hepatocytes undergoing DNA synthesis).[2][3]

-

Signaling Pathways and Logical Relationships

The species-specific effects of Nafenopin are primarily mediated through the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). The differential activation of this nuclear receptor and its downstream targets underpins the observed variations in response.

References

- 1. Comparative studies on nafenopin-induced hepatic peroxisome proliferation in the rat, Syrian hamster, guinea pig, and marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of the effects of nafenopin on hepatic peroxisome proliferation and replicative DNA synthesis in the rat and Syrian hamster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of the hepatic effects of nafenopin and WY-14,643 on peroxisome proliferation and cell replication in the rat and Syrian hamster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hepatocellular carcinomas in acatalasemic mice treated with nafenopin, a hypolipidemic peroxisome proliferator - PubMed [pubmed.ncbi.nlm.nih.gov]

Nafenopin's Impact on Hepatic Enzyme Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of Nafenopin, a hypolipidemic agent and peroxisome proliferator, on hepatic enzyme activity. The document summarizes key quantitative data, outlines detailed experimental methodologies, and visualizes the underlying signaling pathways to support further research and development in this area.

Quantitative Impact on Hepatic Enzyme Activity

Nafenopin administration leads to significant alterations in the activity of various hepatic enzymes. The following tables summarize the key quantitative changes observed in preclinical studies.

Table 1: Effect of Nafenopin on Hepatic Enzyme Activity in Rats

| Enzyme/Process | Dosage | Duration | Fold Change/Effect | Reference |

| Catalase | 0.03 mmol/kg in diet | Up to 24 weeks | Increased | [1] |

| Cytosolic Glutathione Transferase | 0.03 mmol/kg in diet | Up to 24 weeks | Markedly Decreased | [1] |

| Cytosolic Glutathione Peroxidase | 0.03 mmol/kg in diet | Up to 24 weeks | Decreased | [1] |

| Gamma-Glutamyl Transpeptidase | 0.03 mmol/kg in diet | Up to 24 weeks | Suppressed age-related increase | [1] |

| Peroxisomal Beta-Oxidation | Not Specified | 7 days | 18-fold increase (Vitamin A deficient rats) | [2] |

| Peroxisomal Beta-Oxidation | Not Specified | 7 days | 16-fold increase (Vitamin A sufficient rats) | [2] |

| Peroxisomal Beta-Oxidation (PBOX) | 90 mg/kg/day in diet | 10-11 days | 7-fold induction | [3] |

| Epoxide Hydrolase | Not Specified | 2, 4, or 8 weeks | Induced (mainly in portal regions) | [4] |

| Replicative DNA Synthesis | 0.1% in diet | 7 and 54 days | Increased | [5] |

Table 2: Kinetic Parameters of Nafenopin-CoA Ligase in Rat Liver Peroxisomes

| Parameter | Value | Notes | Reference |

| Km (High Affinity) | 6.7 µM | [6] | |

| Vmax (High Affinity) | 0.31 nmol/mg/min | [6] |

Core Signaling Pathway: PPARα Activation

The primary mechanism by which Nafenopin exerts its effects on hepatic enzyme activity is through the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that functions as a transcription factor.[7][8]

Upon entering the hepatocyte, Nafenopin binds to and activates PPARα. This activated receptor then forms a heterodimer with the Retinoid X Receptor (RXR). The PPARα-RXR complex translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[2][9] This binding initiates the transcription of genes involved in peroxisome proliferation and fatty acid metabolism, leading to the observed changes in enzyme activity.[8]

Experimental Protocols

The following outlines a generalized experimental workflow for assessing the in vivo effects of Nafenopin on hepatic enzyme activity based on methodologies described in the cited literature.

A. Animal Models and Dosing

-

Animals: Male Sprague-Dawley rats or other appropriate rodent models are commonly used.[1][5]

-

Housing and Diet: Animals are housed under standard laboratory conditions with ad libitum access to water and a basal diet.

-

Treatment: The experimental group receives a diet containing Nafenopin at a specified concentration (e.g., 0.03 mmol/kg of the basal diet).[1] The control group receives the basal diet without the drug.

-

Duration: Studies can range from several days to several weeks to assess both acute and chronic effects.[1][5]

B. Tissue Preparation

-

At the end of the treatment period, animals are euthanized, and their livers are promptly excised and weighed.

-

A portion of the liver is minced and homogenized in a suitable buffer (e.g., ice-cold 0.25 M sucrose solution).

-

The homogenate is then subjected to differential centrifugation to separate subcellular fractions, such as the cytosolic and peroxisomal fractions, for specific enzyme assays.

C. Enzyme Activity Assays

-

Glutathione Transferase: Activity is measured spectrophotometrically by monitoring the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with reduced glutathione (GSH). The rate of formation of the S-(2,4-dinitrophenyl)glutathione conjugate is followed at 340 nm.

-

Glutathione Peroxidase: Activity is determined by a coupled assay monitoring the oxidation of NADPH at 340 nm in the presence of glutathione reductase, GSH, and a peroxide substrate (e.g., H₂O₂ or cumene hydroperoxide).[1]

-

Catalase: Activity is assayed by measuring the rate of decomposition of hydrogen peroxide (H₂O₂) at 240 nm.

-

Peroxisomal Beta-Oxidation: This is typically measured by monitoring the cyanide-insensitive conversion of [1-¹⁴C]palmitoyl-CoA to acetyl-CoA.

Suppression of Apoptosis

In addition to its effects on metabolic enzymes, Nafenopin has been shown to suppress apoptosis (programmed cell death) in hepatocytes induced by various stimuli, including transforming growth factor beta 1 (TGFβ1), DNA damage, and Fas activation.[10] While the precise signaling pathways for this anti-apoptotic effect are not fully elucidated, it is hypothesized that Nafenopin may act on a core apoptotic mechanism.[10] This suppression of apoptosis, coupled with the induction of cell proliferation, is thought to contribute to the hepatocarcinogenic potential of Nafenopin in rodents.[10][11]

Conclusion

Nafenopin significantly modulates hepatic enzyme activity, primarily through the activation of the PPARα signaling pathway. This leads to a pronounced increase in peroxisome proliferation and the expression of enzymes involved in fatty acid metabolism. Concurrently, Nafenopin has been observed to decrease the activity of certain detoxifying enzymes and suppress apoptosis. The detailed quantitative data and methodologies presented in this guide provide a foundational resource for professionals engaged in drug development and liver research. Further investigation into the intricate downstream effects and the species-specific responses to Nafenopin is warranted to fully understand its pharmacological and toxicological profile.

References

- 1. Effects of the hepatocarcinogen nafenopin, a peroxisome proliferator, on the activities of rat liver glutathione-requiring enzymes and catalase in comparison to the action of phenobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nafenopin-induced peroxisome proliferation in vitamin A deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition instead of enhancement of lipid peroxidation by pretreatment with the carcinogenic peroxisome proliferator nafenopin in rat liver exposed to a high single dose of corn oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitory effect of nafenopin upon the development of diethylnitrosamine-induced enzyme-altered foci within the rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of the effects of nafenopin on hepatic peroxisome proliferation and replicative DNA synthesis in the rat and Syrian hamster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetic characteristics of rat liver peroxisomal nafenopin-CoA ligase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Peroxisome proliferator-activated receptor alpha - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. The non-genotoxic hepatocarcinogen nafenopin suppresses rodent hepatocyte apoptosis induced by TGFbeta1, DNA damage and Fas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mitogenic effect in mouse liver induced by a hypolipidemic drug, nafenopin - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Rodent Studies of Nafenopin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nafenopin is a hypolipidemic agent and a potent peroxisome proliferator (PP) that has been instrumental in carcinogenicity studies.[1][2] As a peroxisome proliferator-activated receptor alpha (PPARα) agonist, Nafenopin has been shown to induce hepatomegaly and hepatocellular carcinomas in rodents.[1][3] This document provides detailed application notes and standardized protocols for designing and conducting in vivo studies of Nafenopin in rodent models, with a focus on evaluating its effects on the liver. The methodologies outlined are based on established research to ensure reproducibility and accuracy in assessing the compound's biological effects.

Mechanism of Action

Nafenopin acts as an agonist for PPARα, a nuclear receptor that plays a crucial role in the regulation of lipid metabolism.[4][5] Activation of PPARα by Nafenopin leads to the heterodimerization with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.[4][6] This signaling cascade results in an increased expression of genes involved in fatty acid uptake, transport, and oxidation in both peroxisomes and mitochondria.[7] In rodents, chronic activation of PPARα by Nafenopin leads to a sustained increase in hepatocyte proliferation and a decrease in apoptosis, which are key events in the proposed mode of action for its hepatocarcinogenicity.[8][9]

Data Presentation

Table 1: Nafenopin Dosing Regimens in Rodent Studies

| Species | Strain | Sex | Dose | Route of Administration | Duration | Reference(s) |